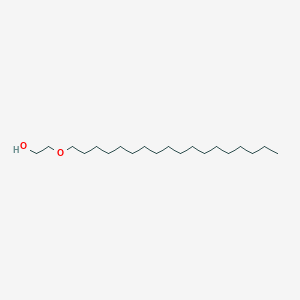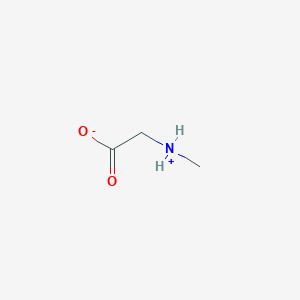
2-(Methylazaniumyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Methylazaniumyl)acetate”, also known as N-methylglycine or sarcosine, is an important compound in organic chemistry . It is an amino acid zwitterion obtained by transfer of a proton from the carboxy to the amino group of sarcosine .
Molecular Structure Analysis
The molecular structure of “2-(Methylazaniumyl)acetate” is characterized by the presence of a methylazaniumyl group and an acetate group . The compound has a molecular weight of 89.09419000 and a formula of C3H7NO2 .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Methylazaniumyl)acetate” were not found in the available literature, it’s worth noting that such compounds are often involved in a variety of organic reactions .Applications De Recherche Scientifique
Synthesis and Reactions in Medicinal Chemistry
2-(Methylazaniumyl)acetate is utilized in the synthesis of various compounds with potential medicinal properties. For instance, it's a starting material in the synthesis of thiosemicarbazides, triazoles, and Schiff bases, which have shown good antihypertensive α-blocking activity and low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Biochemical and Pathological Effects
Studies have investigated the biochemical and pathological effects of methylazoxymethanol acetate, a derivative of 2-(Methylazaniumyl)acetate, showing its impact on nucleic acid and protein synthesis in various organs, and its role in carcinogenesis (Zedeck, Sternberg, Poynter, & McGowan, 1970).
Exploration of Physical-Chemical Properties and Acute Toxicity
Research has also focused on synthesizing derivatives of 2-(Methylazaniumyl)acetate to explore their physical-chemical properties and acute toxicity. These studies provide insights into the nature and severity of potential damaging effects on the body (Salionov, 2015).
Investigation of Cancer Induction
Various studies have investigated the role of methylazoxymethanol acetate in inducing tumors in rodents, providing a model for understanding carcinogenesis and its correlation with DNA and RNA synthesis inhibition in specific organs (Yu et al., 1983).
Antibacterial and Fungicidal Activities
Research into 2-(Methylazaniumyl)acetate derivatives has revealed their potential antibacterial and fungicidal activities. These derivatives have shown efficacy against specific fungal species, indicating their potential utility in developing new antimicrobial agents (Ma Xi-han, 2011; Zhou Wen-ming, 2011).
Safety and Hazards
Orientations Futures
Propriétés
Numéro CAS |
68411-97-2 |
|---|---|
Nom du produit |
2-(Methylazaniumyl)acetate |
Formule moléculaire |
C3H7NO2 |
Poids moléculaire |
89.09 g/mol |
Nom IUPAC |
2-(methylazaniumyl)acetate |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6) |
Clé InChI |
FSYKKLYZXJSNPZ-UHFFFAOYSA-N |
SMILES |
C[NH2+]CC(=O)[O-] |
SMILES canonique |
C[NH2+]CC(=O)[O-] |
melting_point |
406 °F (Decomposes) (NTP, 1992) 208°C |
Autres numéros CAS |
107-97-1 68411-97-2 25951-24-0 |
Description physique |
Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992) Liquid Solid |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
4316-73-8 (mono-hydrochloride salt) 637-96-7 (hydrochloride) |
Solubilité |
greater than or equal to 100 mg/mL at 61° F (NTP, 1992) 3.37 M 300.0 mg/mL 5.6 [ug/mL] |
Synonymes |
Magnesium Sarcosylate Methylglycine N Methylglycine N-Methylglycine Sarcosinate, Sodium Sarcosine Sarcosine Hydrochloride Sarcosine Monosodium Salt Sarcosylate, Magnesium Sodium Sarcosinate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



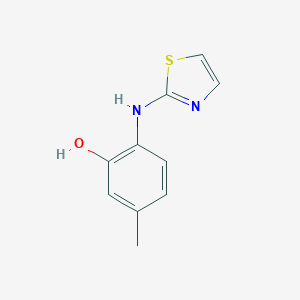





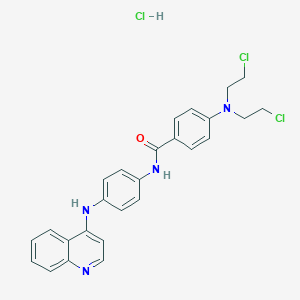

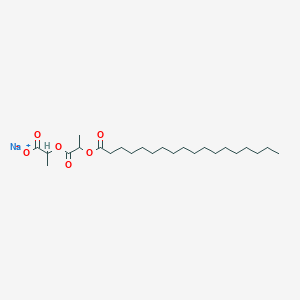
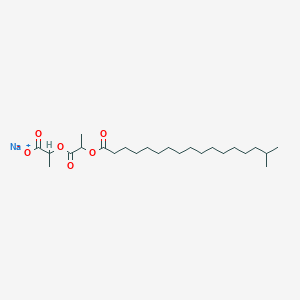
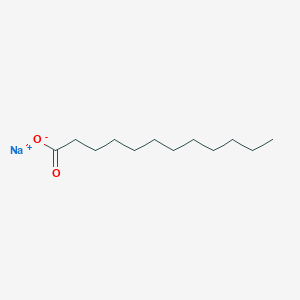
![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

